molecular formula C13H19N3O2 B8766733 Methyl 6-(4-ethyl-1-piperazinyl)-3-pyridinecarboxylate CAS No. 132144-05-9

Methyl 6-(4-ethyl-1-piperazinyl)-3-pyridinecarboxylate

Cat. No. B8766733
Key on ui cas rn: 132144-05-9
M. Wt: 249.31 g/mol
InChI Key: PWLPXAALAIXFHZ-UHFFFAOYSA-N
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Patent
US06046201

Procedure details

To 100 g of 1-ethylpiperazine warmed to 80° C. was added at 80-100° C. with stirring 50 g of methyl 6-chloropyridine-3-carboxylate. To the reaction solution was added 0.5 1 of water and the mixture was stirred. The crystal thus precipitated out was recovered by filtration, dried under reduced pressure to afford 68.8 g of the title compound as a crystal.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[CH2:8][CH2:7][NH:6][CH2:5][CH2:4]1)[CH3:2].Cl[C:10]1[N:15]=[CH:14][C:13]([C:16]([O:18][CH3:19])=[O:17])=[CH:12][CH:11]=1>O>[CH2:1]([N:3]1[CH2:8][CH2:7][N:6]([C:10]2[N:15]=[CH:14][C:13]([C:16]([O:18][CH3:19])=[O:17])=[CH:12][CH:11]=2)[CH2:5][CH2:4]1)[CH3:2]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C(C)N1CCNCC1
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
ClC1=CC=C(C=N1)C(=O)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added at 80-100° C.
CUSTOM
Type
CUSTOM
Details
The crystal thus precipitated out
FILTRATION
Type
FILTRATION
Details
was recovered by filtration
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)N1CCN(CC1)C1=CC=C(C=N1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 68.8 g
YIELD: CALCULATEDPERCENTYIELD 94.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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